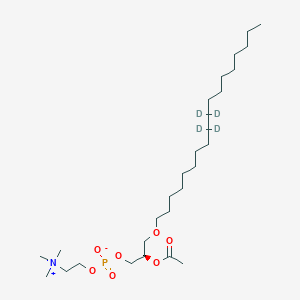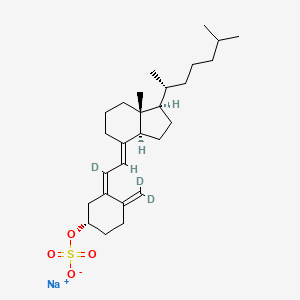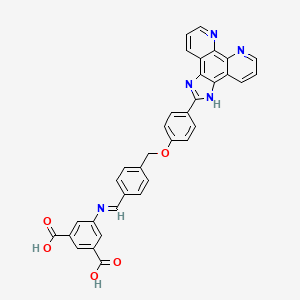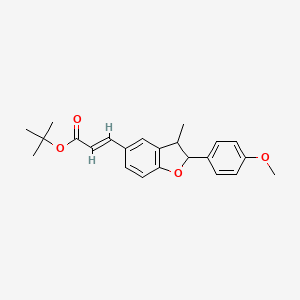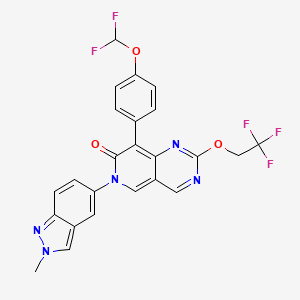
Mat2A-IN-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mat2A-IN-3 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a methionine derivative, followed by its reaction with adenosine triphosphate (ATP) to form the desired compound . The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production . Advanced techniques like continuous flow synthesis and automated reactors are often employed to enhance production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Mat2A-IN-3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Applications De Recherche Scientifique
Mat2A-IN-3 has a wide range of scientific research applications:
Mécanisme D'action
Mat2A-IN-3 inhibits methionine adenosyltransferase 2A by binding to its active site, thereby preventing the conversion of methionine and ATP to S-adenosyl-L-methionine . This inhibition disrupts the methylation processes essential for cell proliferation and survival, making it a potential therapeutic agent for cancer . The molecular targets and pathways involved include the methionine salvage pathway and various methyltransferase enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
AG-270: Another MAT2A inhibitor with similar applications in cancer therapy.
Cycloleucine: An analog of methionine that inhibits MAT2A by competing with methionine for binding.
Uniqueness
Mat2A-IN-3 is unique due to its high selectivity and potency in inhibiting methionine adenosyltransferase 2A, making it a promising candidate for targeted cancer therapy . Its ability to disrupt specific methylation pathways without affecting other cellular processes sets it apart from other inhibitors .
Propriétés
Formule moléculaire |
C24H16F5N5O3 |
|---|---|
Poids moléculaire |
517.4 g/mol |
Nom IUPAC |
8-[4-(difluoromethoxy)phenyl]-6-(2-methylindazol-5-yl)-2-(2,2,2-trifluoroethoxy)pyrido[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C24H16F5N5O3/c1-33-10-14-8-16(4-7-18(14)32-33)34-11-15-9-30-23(36-12-24(27,28)29)31-20(15)19(21(34)35)13-2-5-17(6-3-13)37-22(25)26/h2-11,22H,12H2,1H3 |
Clé InChI |
NMLFVOGTUAFIMD-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C2C=C(C=CC2=N1)N3C=C4C=NC(=NC4=C(C3=O)C5=CC=C(C=C5)OC(F)F)OCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 4-(4-methylpiperazin-1-yl)-1-phenylpyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B12420157.png)
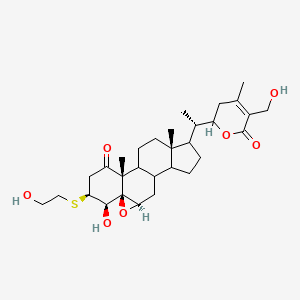
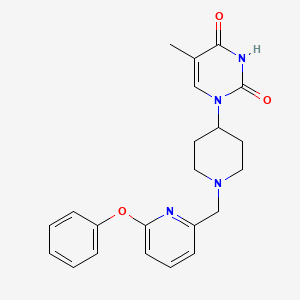
![(5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-methylidene-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthrene-3,16-dione](/img/structure/B12420166.png)
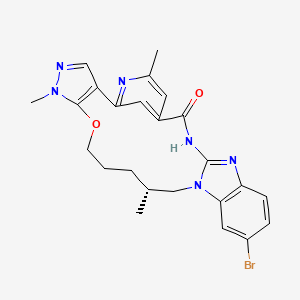
![(3R,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-17-(trideuteriomethyl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12420170.png)
